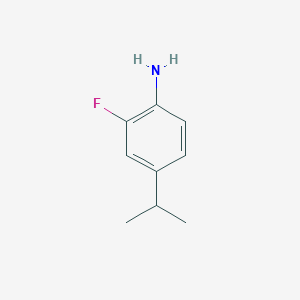

2-Fluoro-4-isopropylaniline

Description

2-Fluoro-4-isopropylaniline is a substituted aniline derivative featuring a fluorine atom at the 2-position and an isopropyl group at the 4-position of the benzene ring. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Propriétés

IUPAC Name |

2-fluoro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLWQRYLMMKFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601688 | |

| Record name | 2-Fluoro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87119-12-8 | |

| Record name | 2-Fluoro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The process begins with the generation of an electrophilic isopropyl carbocation from isopropyl chloride (C₃H₇Cl) and AlCl₃. The carbocation interacts with 2-fluoroaniline, preferentially attacking the para position relative to the fluorine substituent due to the electron-withdrawing effect of fluorine, which directs electrophiles to the 4-position. The intermediate forms a Wheland complex, which subsequently deprotonates to yield this compound.

Optimization of Reaction Conditions

Key variables influencing yield and selectivity include temperature, catalyst stoichiometry, and reaction duration. Data from the US Patent US4436937A illustrate these effects (Table 1):

| Example | Temperature (°C) | AlCl₃ (mol equiv.) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | -5 | 1.02 | 36.9 | 79.4 |

| 2 | 20 | 1.02 | 45.6 | 70.7 |

| 3 | 50 | 1.02 | 58.2 | 65.1 |

Lower temperatures (-5°C) enhance selectivity (79.4%) but reduce conversion rates, whereas elevated temperatures (50°C) improve conversion at the expense of selectivity due to competing dialkylation. A molar ratio of 1.02:1 AlCl₃ to aniline optimizes carbocation stability without excessive catalyst decomposition.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves the reduction of nitro intermediates to anilines. While the Chinese Patent CN103553934A focuses on 4-fluoro-N-isopropylaniline, its methodology can be adapted for this compound by substituting 2-fluoronitrobenzene as the starting material.

Procedure and Conditions

The nitro compound undergoes hydrogenation in the presence of a transition-metal catalyst (e.g., palladium on carbon or platinum oxide) and a hydrogen donor (e.g., 2,2-dimethoxypropane). For example, 4-fluoronitrobenzene reacts with 2,2-Propanal dimethyl acetal at 120–130°C under 5–20 bar hydrogen pressure, yielding 93–98% N-isopropylaniline. Adapting this for this compound would require:

- Nitro Reduction : Hydrogenation of 2-fluoronitrobenzene to 2-fluoroaniline.

- Alkylation : Subsequent reaction with isopropyl halides under Friedel-Crafts conditions.

This two-step approach mitigates regioselectivity challenges but introduces complexity in intermediate purification.

Direct Alkylation Using Isopropyl Halides

The Japanese Patent JP2002145833A describes a solvent-free or high-boiling-solvent method for synthesizing difluoro-isopropylanilines, though its application to monofluoro derivatives like this compound requires modification.

Methodology

2-Fluoroaniline and isopropyl chloride are heated to 80°C or higher under atmospheric or pressurized conditions. Polar aprotic solvents like dimethylacetamide (DMA) enhance reactivity, while avoiding solvents minimizes byproduct formation. For instance, a reaction at 80°C for 8 hours achieves 85% conversion with 72% selectivity for the monoalkylated product.

Limitations

- Regioselectivity : Competing ortho/meta alkylation reduces yield.

- Byproducts : Dialkylated derivatives form at higher temperatures (>100°C).

Comparative Analysis of Synthetic Methods

Table 2 summarizes the efficiency of primary methods:

| Method | Yield (%) | Selectivity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 45–70 | 65–79 | Single-step, high selectivity | Sensitive to moisture |

| Catalytic Hydrogenation | 90–98 | >95 | High purity, scalable | Multi-step, costly catalysts |

| Direct Alkylation | 70–85 | 60–75 | Solvent-free option | Limited regiocontrol |

Friedel-Crafts alkylation is favored for laboratory-scale synthesis due to its simplicity, whereas catalytic hydrogenation suits industrial production despite higher infrastructure costs.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-4-isopropylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction of the nitro group in 4-fluoronitrobenzene to form this compound.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Applications De Recherche Scientifique

Pharmaceutical Development

2-Fluoro-4-isopropylaniline has been investigated for its biological activity, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. These inhibitors are crucial for targeting various cancers by disrupting signaling pathways that promote tumor growth. Research indicates that compounds structurally similar to this compound exhibit potent activity against vascular endothelial growth factor receptor (VEGFR) pathways, which are integral in angiogenesis .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for the production of more complex molecules. Its reactivity allows it to participate in various coupling reactions, including Suzuki and Heck reactions, which are essential for constructing carbon-carbon bonds in pharmaceutical and agrochemical applications .

Material Science

In material science, this compound is explored for its potential use in creating advanced polymers and coatings. The incorporation of fluorinated compounds can enhance material properties such as chemical resistance and thermal stability, making them suitable for high-performance applications.

Case Studies and Research Findings

Safety and Handling Considerations

As an aromatic amine, this compound should be handled with care due to potential toxicity similar to that of aniline derivatives. Appropriate safety measures should be taken when working with this compound to mitigate risks associated with exposure.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-isopropylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-Fluoro-4-isopropylaniline with four structurally related aniline derivatives, focusing on substituent effects, synthesis yields, and applications. Data is derived from the provided evidence (see tables and references).

Table 1: Key Properties of Comparable Aniline Derivatives

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs):

- Fluorine (2-F): Enhances ring stability and directs electrophilic substitution to the para position. In 4-Fluoro-2-iodoaniline, the fluorine-iodine combination facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings) .

- Heptafluoroisopropyl (4-C(CF₃)₂F): In 2-Methyl-4-heptafluoroisopropylaniline, this highly fluorinated group increases hydrophobicity and thermal stability, making it suitable for high-performance materials .

Steric Effects:

- Isopropyl (4-position): The bulky isopropyl group in this compound and 4-Isopropyl-2-(trifluoromethyl)aniline may hinder reactions at the para position but improve selectivity in catalysis .

Activité Biologique

2-Fluoro-4-isopropylaniline is a fluorinated derivative of aniline with the molecular formula C9H12FN. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions

Fluoro-organic compounds like this compound often interact with various biological targets, including enzymes and receptors. The presence of fluorine in the structure can enhance lipophilicity, allowing better membrane permeability and interaction with cellular components.

Biochemical Pathways

The compound may influence several biochemical pathways, potentially affecting cell signaling, gene expression, and metabolic processes. It is hypothesized that this compound can bind to specific proteins or enzymes, leading to alterations in their activity and subsequent cellular responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects on bacterial growth .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Pseudomonas aeruginosa | Inhibition |

Anticancer Potential

The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The compound's ability to affect gene expression related to cancer progression makes it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. Results indicated a reduction in biofilm viability when treated with varying concentrations of this compound, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Cell Viability Assays : In cancer research, assays conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound may inhibit specific signaling pathways involved in cell survival, enhancing its potential as an adjunct therapy in cancer treatment .

Q & A

Basic: How can researchers optimize the synthesis of 2-Fluoro-4-isopropylaniline to achieve high yields and purity?

Methodological Answer:

- Critical Parameters : Temperature (e.g., 80–120°C for fluorine introduction), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours) are key .

- Stepwise Approach :

- Yield Optimization : Monitor intermediates with TLC/HPLC; adjust stoichiometry of reagents (e.g., 1.2 equivalents of isopropyl bromide) .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use H NMR to confirm aromatic proton environments (δ 6.5–7.5 ppm) and F NMR for fluorine (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (e.g., m/z 168.1 for CHFN) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C in inert atmospheres (Ar/N) to prevent photodegradation .

- Thermal Stability : Decomposition observed >200°C; avoid prolonged exposure to room temperature (RT) .

- Solubility : Stable in DMSO (20 mg/mL) but degrades in chloroform over 72 hours; pre-filter solutions to remove particulates .

Advanced: What strategies are used to investigate the biological activity of this compound derivatives?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays .

- Mechanistic Studies :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to enzyme active sites .

- Validate with enzyme inhibition assays (IC determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay; compare IC values to cisplatin controls .

Advanced: How can researchers resolve contradictions in reported reaction pathways for fluorinated anilines?

Methodological Answer:

- Case Study : Discrepancies in oxidation products (quinones vs. carboxylic acids) can arise from solvent polarity.

- Replicate conditions: Use /AcOH for quinones (polar) vs. KMnO/HSO for carboxylic acids (nonpolar) .

- Characterize products via FT-IR (C=O stretch at 1680 cm) and GC-MS .

- Data Reconciliation : Cross-reference with computational studies (DFT calculations for reaction energetics) .

Advanced: What methodologies address solubility discrepancies of this compound in different solvents?

Methodological Answer:

-

Solubility Screening : Use shake-flask method (25°C) with UV-Vis quantification (λ = 254 nm) .

Solvent Solubility (mg/mL) DMSO 20.5 ± 1.2 Chloroform 8.3 ± 0.7 Water <0.1 -

Co-solvent Systems : Improve aqueous solubility with 10% PEG-400 (v/v), achieving 5.2 mg/mL .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for Suzuki-Miyaura coupling .

- Reactivity Metrics : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

- Validation : Compare predicted activation energies (ΔG‡) with experimental yields for Pd-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.